molecular formula C26H22BrFN2O4 B12628677 N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B12628677
M. Wt: 525.4 g/mol
InChI Key: HYNOIXUPQZOQEK-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a dioxopyrrolidinyl ring, a fluoro group, and a methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the condensation of appropriate carboxylic acids and amines. One efficient method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification techniques are critical factors in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects . In cancer cells, it may interfere with cell proliferation pathways, resulting in antiproliferative activity .

Comparison with Similar Compounds

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H22BrFN2O4

Molecular Weight

525.4 g/mol

IUPAC Name

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C26H22BrFN2O4/c1-34-22-11-5-17(6-12-22)13-14-29(25(32)18-3-2-4-20(28)15-18)23-16-24(31)30(26(23)33)21-9-7-19(27)8-10-21/h2-12,15,23H,13-14,16H2,1H3

InChI Key

HYNOIXUPQZOQEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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